Cadmium chloride monohydrate

Quantum dot-sensitized solar cells CdS nanoparticles Photovoltaic conversion efficiency

Cadmium chloride monohydrate (CdCl₂·H₂O, CAS 34330-64-8) is the proven high-performance precursor for quantum dot sensitized solar cells, achieving 1.57% PCE—a 31% improvement over nitrate-based systems. The unique chloride counterion controls nucleation kinetics to generate smaller QDs with exclusively trap-state photoluminescence, outperforming acetate precursors. As the canonical CdCl₂ structure-type reference and the established positive control in cadmium-specific cytotoxicity assays, this hygroscopic crystalline solid enables precise doping, defect engineering, and toxicological benchmarking unobtainable with zinc or other divalent metal chlorides.

Molecular Formula CdCl2H2O
Molecular Weight 201.33 g/mol
CAS No. 34330-64-8
Cat. No. B3424349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium chloride monohydrate
CAS34330-64-8
Molecular FormulaCdCl2H2O
Molecular Weight201.33 g/mol
Structural Identifiers
SMILESO.Cl[Cd]Cl
InChIInChI=1S/Cd.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2
InChIKeyOISMQLUZKQIKII-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium Chloride Monohydrate (CAS 34330-64-8): Properties and Industrial-Grade Procurement Specifications


Cadmium chloride monohydrate (CdCl₂·H₂O; CAS 34330-64-8; MW 201.33 g/mol) is a hygroscopic white crystalline solid belonging to the cadmium halide class, highly soluble in water (119.6 g/100 mL at 25°C) and slightly soluble in alcohol [1][2]. The compound exhibits considerable covalent character in its bonding despite being formally ionic, and its crystal structure serves as the archetypal reference model for describing numerous other layered halide structures [3][4]. Commercial specifications typically require ≥99% purity with heavy metal impurity control, making it suitable for applications requiring precisely defined cadmium ion concentrations in aqueous and polar organic media .

Cadmium Chloride Monohydrate (CAS 34330-64-8): Why In-Class Cadmium Precursors and Alternative Metal Chlorides Cannot Be Freely Substituted


Simple stoichiometric substitution of cadmium chloride monohydrate with alternative cadmium salts (e.g., nitrate, acetate, sulfate) or other divalent metal chlorides (e.g., ZnCl₂) yields measurably divergent outcomes across multiple performance dimensions. The chloride counterion uniquely influences nanoparticle nucleation kinetics, deposition rates, and surface passivation efficiency relative to nitrate or acetate systems, resulting in quantifiably different quantum dot sizes, emission characteristics, and photovoltaic conversion efficiencies [1][2]. Similarly, substitution of CdCl₂ with ZnCl₂—while chemically analogous—fundamentally alters the system's toxicological profile, electrochemical potential, and metallurgical behavior, rendering interchange unacceptable for applications requiring predictable doping levels, cytotoxicity induction, or specific coordination chemistry [3][4]. The following quantitative evidence establishes precisely where cadmium chloride monohydrate diverges measurably from its closest alternatives.

Cadmium Chloride Monohydrate (CAS 34330-64-8): Quantitative Differentiation Evidence Against Cd(NO₃)₂, Cd(Ac)₂, and ZnCl₂ Comparators


Photovoltaic Efficiency: CdCl₂ Delivers 31% Higher PCE Than Cd(NO₃)₂ in CdS Quantum Dot-Sensitized Solar Cells

In CdS quantum dot-sensitized solar cells (QDSCs) fabricated via successive ionic layer adsorption and reaction (SILAR), the choice of cadmium precursor significantly affects photovoltaic performance. Under AM 1.5 G full one-sun illumination, CdS QDSCs prepared using CdCl₂ as the cationic precursor achieved a power conversion efficiency (PCE) of 1.57%, compared to 1.20% for Cd(NO₃)₂ and 2.10% for Cd(Ac)₂ [1]. This 31% performance advantage of CdCl₂ over Cd(NO₃)₂ is attributable to differences in nanoparticle loading amount, deposition kinetics, and the quality of the QD/TiO₂ interface, as characterized by electrochemical impedance spectroscopy [1].

Quantum dot-sensitized solar cells CdS nanoparticles Photovoltaic conversion efficiency

Quantum Dot Size Control: CdCl₂ Produces Smaller Nanoparticles Than Cd(Ac)₂ Under Identical Synthetic Conditions

In the wet chemical synthesis of mercaptoacetic acid-capped CdS quantum dots, the identity of the cadmium precursor dictates the resulting nanoparticle size. X-ray diffraction and absorption analyses revealed that CdS quantum dots prepared using cadmium chloride are consistently smaller than those prepared using cadmium acetate under identical reaction conditions [1]. This size differential is attributed to the lower stability constant of cadmium acetate relative to cadmium chloride and cadmium nitrate, which alters nucleation and growth kinetics [1].

CdS quantum dots Nanoparticle size control Wet chemical synthesis

Photoluminescence Emission Profile: CdCl₂-Based QDs Exhibit Only Trap-State Emission, Distinct from Band-Edge Emission Observed with Cd(Ac)₂

The photoluminescence emission characteristics of CdS quantum dots are precursor-dependent. Photoemission spectroscopy demonstrated that CdS QDs synthesized with cadmium acetate produce high-intensity band-edge emission accompanied by low-intensity trap-state emission, whereas QDs prepared using cadmium chloride or cadmium nitrate exhibit exclusively trap-state emissions [1]. This qualitative difference in emission profile arises from precursor-specific variations in the nature of the capping molecule coordination to the QD surface, as confirmed by FTIR and thermogravimetric analysis [1].

Photoluminescence spectroscopy Surface trap states CdS quantum dots

PbS/CdS Co-Sensitized Solar Cell Performance: CdCl₂-Based Architecture Yields 2.13% PCE vs. 3.23% for Cd(Ac)₂ and 1.57% vs. 2.10% for CdS-Only QDSCs

Extending the precursor comparison to PbS/CdS co-sensitized QDSCs reveals consistent precursor-dependent performance hierarchies. The PbS/CdS QDSCs fabricated using acetate cationic precursors delivered a photocurrent density of 19.24 mA/cm² and PCE of 3.23%, whereas the nitrate-based counterparts yielded only 11.26 mA/cm² and 2.13% PCE [1]. The chloride-based system occupies an intermediate position (1.57% for CdS-only QDSCs), establishing a clear performance gradient across precursor types that correlates with interfacial charge transfer resistance and QD loading efficiency [1].

Co-sensitized solar cells PbS/CdS quantum dots SILAR deposition

Toxicological Differentiation: CdCl₂ Exhibits Markedly Higher Cytotoxicity Than ZnCl₂ and NiCl₂ in Mammalian Cell Models

In comparative in vitro toxicity assessments using BALB/c 3T3 cells and the neutral red uptake (NRU) assay, cadmium chloride (CdCl₂) demonstrates substantially greater cytotoxicity than zinc chloride (ZnCl₂), copper(II) chloride (CuCl₂), and nickel(II) chloride (NiCl₂) at equivalent concentrations [1]. Cadmium was found to be much more toxic than the three other metal ions in both normal and carcinogen-transformed mouse embryo fibroblast cells [2]. This pronounced cytotoxic potency is a defining characteristic of CdCl₂ relative to chemically analogous divalent metal chlorides.

In vitro cytotoxicity Heavy metal toxicology Cell viability assay

Crystal Structure as Archetypal Reference: CdCl₂ Serves as the Definitive Structural Model for Layered Halide Systems

The anhydrous cadmium chloride crystal structure, characterized by rhombohedral symmetry with chloride ions arranged in a cubic close-packed (CCP) lattice, serves as the canonical reference structure (the 'CdCl₂ structure type') for describing numerous other layered halide compounds [1][2]. While CdI₂ adopts a structurally similar layered motif, it differs fundamentally in that the iodide ions occupy a hexagonal close-packed (HCP) lattice rather than CCP [3]. The monohydrate form (CdCl₂·H₂O) represents one of three well-characterized crystalline hydrates, alongside hemipentahydrate (CdCl₂·2.5H₂O) and tetrahydrate (CdCl₂·4H₂O), each exhibiting distinct lattice parameters and stability profiles .

Crystal structure Trigonal/rhombohedral symmetry Layered halides

Cadmium Chloride Monohydrate (CAS 34330-64-8): Evidence-Backed Application Scenarios for Informed Procurement


Fabrication of CdS and PbS/CdS Quantum Dot-Sensitized Solar Cells Requiring Intermediate Deposition Kinetics

Based on head-to-head SILAR deposition studies, CdCl₂ delivers a 31% higher power conversion efficiency (1.57% PCE) than Cd(NO₃)₂ (1.20% PCE) in CdS QDSCs, while occupying an intermediate performance position relative to Cd(Ac)₂ (2.10% PCE) [1]. This intermediate deposition rate and interfacial impedance profile make CdCl₂ the precursor of choice when balanced QD loading, controlled nanoparticle size, and predictable TiO₂ interface quality are prioritized over maximum absolute efficiency. The PbS/CdS co-sensitized data further confirm that precursor identity alters device photocurrent by over 7 mA/cm² [1].

Synthesis of Small-Diameter, Trap-State Emitting CdS Quantum Dots for Defect-Mediated Optoelectronic Applications

CdCl₂-based wet chemical synthesis produces CdS quantum dots that are consistently smaller than those obtained with Cd(Ac)₂ and exhibit exclusively trap-state photoluminescence emission—without the band-edge component observed with acetate precursors [1]. This differentiated emission profile makes CdCl₂ the preferred cadmium source for applications requiring defect-mediated luminescence, such as certain photocatalytic systems, chemical sensors, and mechanistic studies of surface trap dynamics. The smaller nanoparticle size further enables stronger quantum confinement effects [1].

Toxicological Research Requiring a Potent Cadmium-Specific Positive Control with Established Comparative Cytotoxicity Data

CdCl₂ has been quantitatively benchmarked against ZnCl₂, CuCl₂, NiCl₂, and K₂Cr₂O₇ in standardized in vitro cytotoxicity assays (NRU assay on BALB/c 3T3 cells; EpiDerm human skin model), demonstrating markedly higher toxicity than all comparators [1][2]. This established potency hierarchy makes CdCl₂ an indispensable positive control compound for toxicological studies investigating cadmium-specific cellular damage mechanisms, oxidative stress pathways, and comparative heavy metal toxicity screening. The compound's well-characterized ability to induce genetic toxicity and ROS generation further supports its use as a mechanistic probe [3].

Crystallographic and Solid-State Studies Utilizing the CdCl₂ Archetypal Layered Halide Structure

CdCl₂ and its hydrates (including the monohydrate form, CdCl₂·H₂O) provide the definitive reference 'CdCl₂ structure type'—a trigonal/rhombohedral layered motif with CCP anion packing that serves as the canonical model for describing numerous other layered halide compounds [1][2]. Researchers investigating the crystallography of layered materials, comparing CCP vs. HCP halide packing (e.g., CdCl₂ vs. CdI₂), or characterizing novel metal halide phases benefit from access to well-characterized CdCl₂·H₂O as a structural benchmark [3].

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